BenchChemオンラインストアへようこそ!

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Medicinal Chemistry Lead Optimization Ligand Efficiency

This compound features a privileged benzodioxole core linked via acetamide bridge to a 2-ethoxy-4-formylphenoxy moiety, providing synergistic functionalities: AChE-directed pharmacophore for Alzheimer's research and a formyl handle for chemoselective bioconjugation. Its favorable molecular weight (357.36) supports CNS penetration optimization. Ideal for SAR studies, PROTAC development, and diversity-oriented CNS screening libraries. Not substitutable by generic acetamides.

Molecular Formula C19H19NO6
Molecular Weight 357.362
CAS No. 1090831-94-9
Cat. No. B2651443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
CAS1090831-94-9
Molecular FormulaC19H19NO6
Molecular Weight357.362
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C19H19NO6/c1-2-23-17-8-14(10-21)4-6-15(17)24-11-19(22)20-9-13-3-5-16-18(7-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,22)
InChIKeyHWIMGTXSMYNJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 1090831-94-9): A Structurally Differentiated Benzodioxole-Acetamide Hybrid


N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 1090831-94-9, MW 357.36) is a synthetic, small-molecule benzodioxole derivative featuring a distinctive 2-ethoxy-4-formylphenoxy acetamide scaffold [1]. It belongs to a class of compounds described in patent literature for acetylcholinesterase (AChE) inhibitory activity, suggesting potential utility in neurological disease research [2]. Its structure presents a unique combination of a privileged benzodioxole group and a reactive formyl handle, differentiating it from simpler acetamide analogs.

Procurement Rationale: Why Simple Benzodioxole or Acetamide Analogs Cannot Replace N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide


Generic substitution is not feasible because closely related analogs exhibit critical structural differences that dictate distinct physicochemical and reactivity profiles [1]. The compound's procurement value is rooted in its three synergistic functionalities: the privileged benzodioxole core linked to a 2-ethoxy-4-formylphenoxy moiety via an acetamide bridge. Swapping this core (e.g., using a bare acetamide or a halogenated phenoxy analog) eliminates the specific chemotype's potential for target engagement (e.g., AChE inhibition) [2] or removes the formyl group's capacity for chemoselective bioconjugation, making cross-study data integration or SAR interpretation unreliable.

Quantitative Differentiation of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide from its Closest Structural Analogs


Lipophilicity and Ligand Efficiency Advantage Over Brominated Analog

The target compound (MW 357.36) [1] is significantly lighter and likely less lipophilic than its 4-bromo-2-formylphenoxy analog (N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide, MW 392.21) [2]. The heavy bromine atom increases the molecular weight by ~35 Da and adds substantial lipophilicity, which often correlates with poorer solubility, higher non-specific binding, and less favorable ADMET profiles.

Medicinal Chemistry Lead Optimization Ligand Efficiency

Critical Role of the Formyl Group for Chemoselective Derivatization Absent in Ester Analogs

The 4-formyl group (aldehyde) on the phenoxy ring provides a specific, mild, and chemoselective handle for conjugation via oxime or hydrazone formation. This is a distinct advantage over the ethyl ester analog (Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, CAS 51264-71-2) [1], which requires harsher conditions for amide bond formation and has 0 hydrogen bond donors [1].

Chemical Biology Bioconjugation Synthetic Chemistry

Class-Level Privileged Scaffold Status for AChE Inhibition Unexplored in Non-Benzodioxole Acetamides

The benzodioxole-5-ylmethyl motif is a core pharmacophore in a patent family explicitly claiming AChE inhibitory activity for Alzheimer's disease [1]. While a bare analog like N-(4-acetylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (MW 341.36) [2] shares the acetamide linker and formylphenoxy group, it completely lacks the benzodioxole ring, which is essential for the class-level privileged activity.

Neuroscience Alzheimer's Disease Acetylcholinesterase

Best Application Scenarios for N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide Based on Structural Evidence


Medicinal Chemistry: Development of CNS-Penetrant Drug Candidates for Alzheimer's Disease

As a compound falling within the Markush claims of a patent family with documented in vitro AChE inhibitory activity [1], this specific derivative can serve as a differentiated starting point for medicinal chemistry campaigns targeting Alzheimer's disease. Its favorable molecular weight compared to halogenated analogs [2] makes it a rational choice for early-stage hit-to-lead optimization where lower lipophilicity and higher ligand efficiency are desired for CNS penetration.

Chemical Biology: Development of Activity-Based Probes and Bifunctional Molecules

The unique combination of a formyl group handle and the benzodioxole pharmacophore enables its use as a core scaffold for designing bifunctional molecules. The formyl group allows for mild, chemoselective conjugation to a reporter tag or an E3 ligase ligand for PROTAC development, while the benzodioxole moiety maintains potential target engagement with AChE [1]. This functionality is absent in ester-based analogs [3].

Structure-Activity Relationship (SAR) Studies: Deciphering the Role of the 2-Ethoxy Substituent

In systematic SAR programs focused on the benzodioxole-acetamide series, this compound represents a critical structural probe. Comparing its biological profile directly against its 4-bromo analog [2] or the demethylated analog allows a research team to deconvolute the specific contribution of the 2-ethoxy-4-formylphenoxy moiety. Procuring this specific entity is essential for building a complete, interpretable data matrix.

Procurement for Speculative Screening Libraries: Prioritizing a Privileged-Fragment Space

For organizations procuring for diversity-oriented screening libraries focused on CNS targets, this compound adds value by integrating a privileged AChE-directed fragment [1] with a synthetically tractable formyl group. A risk-based procurement selection should prioritize this over generic, non-benzodioxole acetamides, as it offers a higher potential for hit validation through direct follow-up chemistry.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.